molecular formula C40H80O4Sn B1357273 Bis(lauroyloxy)dioctyltin CAS No. 3648-18-8

Bis(lauroyloxy)dioctyltin

Cat. No. B1357273
CAS RN: 3648-18-8
M. Wt: 743.8 g/mol
InChI Key: XQBCVRSTVUHIGH-UHFFFAOYSA-L
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Description

Bis(lauroyloxy)dioctyltin (BLD) is an organotin compound with versatile applications across various industries . Derived from dioctyltin (DOT), BLD consists of a central dioctyltin atom linked to two lauroyloxy groups . It has anti-proliferative properties and has been used as a catalyst in the preparation of polymer hydrogels with tunable stiffness and toughness which mimic the extracellular matrix, and as an initiator in the polymerization of formaldehyde .


Synthesis Analysis

Bis(lauroyloxy)dioctyltin is a reactive synthetic molecule that is used as a sealant . It has been shown to have high resistance against water vapor and light exposure, as well as being able to form a polymeric matrix with calcium stearate .


Molecular Structure Analysis

The molecular formula of Bis(lauroyloxy)dioctyltin is C40H80O4Sn . It consists of a central dioctyltin atom linked to two lauroyloxy groups .


Chemical Reactions Analysis

Bis(lauroyloxy)dioctyltin is used for R&D purposes . It is not intended for medicinal, household, or other uses .


Physical And Chemical Properties Analysis

Bis(lauroyloxy)dioctyltin has a melting point of 17-18°C, a boiling point of 647.5±24.0 °C, and a density of 0.998 g/cm^3 . It is a solid or semi-solid or lump or liquid at room temperature . It has a vapor pressure of 0.002Pa at 25℃ and a refractive index of 1.4700 .

Scientific Research Applications

  • Metabolic and Developmental Effects : Research by Costlow et al. (2017) studied dioctyltin bis(2-Ethylhexylthioglycolate) [DOTE], a compound related to Bis(lauroyloxy)dioctyltin. They found that DOTE hydrolyzed to form dioctyltin chloro-(2-ethylhexyl thioglycolate) [DOTCE] under simulated gastric conditions. Importantly, DOTE was not teratogenic or fetotoxic in rabbits or mice, indicating its relative safety in these aspects (Costlow, Nasshan, & Frenkel, 2017).

  • Effects on Cellular and Developmental Processes : Bisphenol A (BPA), DEHP, and tributyltin (TBT), related to Bis(lauroyloxy)dioctyltin, were studied by Biemann et al. (2012). These endocrine-disrupting chemicals (EDCs) were found to affect the adipogenic differentiation of murine mesenchymal stem cells in a concentration-, stage-, and compound-specific manner (Biemann et al., 2012).

  • Genotoxic Potential in Marine Life : Jha et al. (2000) evaluated the genotoxic potential of bis(tri-n-butyltin), an antifouling agent related to Bis(lauroyloxy)dioctyltin, in the embryo-larval stages of the marine mussel, Mytilus edulis. They found that tributyltin is capable of inducing cytogenetic damage in this species (Jha, Hagger, & Hill, 2000).

  • Environmental Impact and Human Exposure : Rudel et al. (2011) conducted a study on food packaging and its potential exposure to Bisphenol A (BPA) and DEHP. They found significant exposure to these chemicals through food packaging, emphasizing the environmental and human health impact of such compounds (Rudel et al., 2011).

  • yltin. They demonstrated potential antibacterial properties of these compounds, suggesting their use as antibacterial agents (Hadi et al., 2021).

Safety And Hazards

Bis(lauroyloxy)dioctyltin is poisonous by the intraperitoneal route and mildly toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

IUPAC Name

[dodecanoyloxy(dioctyl)stannyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBCVRSTVUHIGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052044
Record name Bis(dodecanoyloxy)(dioctyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Stannane, dioctylbis[(1-oxododecyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dioctyltin dilaurate

CAS RN

3648-18-8
Record name Dioctyltin dilaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctyltin dilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dioctylbis[(1-oxododecyl)oxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(dodecanoyloxy)(dioctyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctyltin dilaurate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Zhao, E Liu, J Fan, B Chen, X Hu, Y He… - Progress in Organic …, 2019 - Elsevier
A superhydrophobic polyester textile (SPT) with easily repairable ability was obtained by modifying pristine textile (RT) with PDMS and paraffin wax under 120 C, the textile fiber …
Number of citations: 41 www.sciencedirect.com
D Tang, E Liu - Coatings, 2023 - mdpi.com
Oil–water separation using special wettability materials has received much attention due to its low energy consumption and high separation efficiency. Herein, a fluorine-free …
Number of citations: 2 www.mdpi.com
W Hu, L Wang, Q Wang, A Luan, Y Mai, L Huang… - Molecules, 2019 - mdpi.com
The high crystallization at room temperature and high cost of polyoxytetramethylene glycol (PTMG) have become obstacles to its application. To overcome these problems, a segment of …
Number of citations: 2 www.mdpi.com
X Liang, P Yu, C Fu, Y Shen - Tetrahedron Letters, 2021 - Elsevier
A new strategy for the facile synthesis of hydroxyalkylamides through the ring-opening reaction of lactone with amine promoted by dibutyltin acetate was developed. A series of …
Number of citations: 1 www.sciencedirect.com
A VICINO - thesis.unipd.it
in italiano Con la modifica del testo unico ambientale, apportata dal DGL 102/2020, si obbligano le attività che impiegano sostanze con frasi di pericolo H340, H350 e H360 e …
Number of citations: 2 thesis.unipd.it

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